molecular formula C8H16ClNO B13643780 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride

2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B13643780
M. Wt: 177.67 g/mol
InChI Key: PYTVLGOHTKPCNC-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a hydrochloride salt of 2-(Oxan-4-yl)cyclopropan-1-amine, which features a cyclopropane ring attached to an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an oxane derivative followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes:

    Cyclopropanation: The oxane derivative undergoes cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.

    Amination: The cyclopropane intermediate is then subjected to amination using ammonia or an amine source under controlled conditions.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxan-4-yl)cyclopropan-1-amine hydrochloride
  • (1R,2S)-2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride
  • 2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride

Uniqueness

2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

2-(oxan-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-8-5-7(8)6-1-3-10-4-2-6;/h6-8H,1-5,9H2;1H

InChI Key

PYTVLGOHTKPCNC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2CC2N.Cl

Origin of Product

United States

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